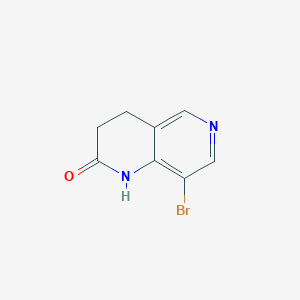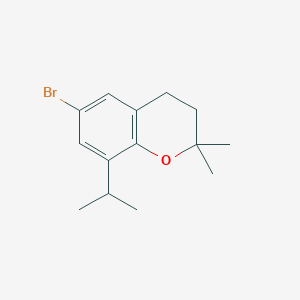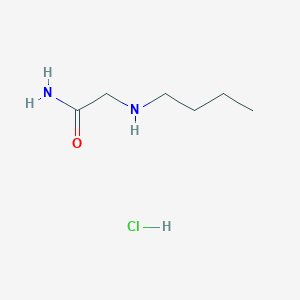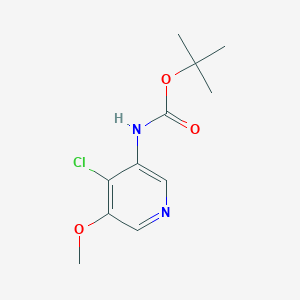
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile
Übersicht
Beschreibung
“2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C17H17NS . It has a molecular weight of 267.38900 . This compound is also referred to as PMP or PMMA.
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile and Thiophenol . The reaction yields approximately 80% of the desired product . More detailed information about the synthesis process can be found in the patent by Progenics Pharmaceuticals, Inc .Molecular Structure Analysis
The exact mass of this compound is 267.10800 . It has a LogP value of 4.78008, indicating its lipophilicity . The Polar Surface Area (PSA) is 49.09000 , which can influence its permeability across biological membranes.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of heterocyclic compounds using derivatives of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile, demonstrating its utility in creating complex molecular architectures. For instance, the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives has been reported, with these compounds showing promising antimicrobial activities against various pathogens (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). This research underscores the potential of this chemical backbone in the development of new antimicrobial agents.
Catalysis and Chemical Transformations
The compound has also been utilized in catalytic processes, including the mono-methylation of phenylacetonitrile, where modified lanthanum-magnesium oxide catalysts were used to achieve high selectivity and conversion rates (Molleti & Yadav, 2017). Such studies highlight the compound's role in facilitating important chemical transformations, relevant for pharmaceutical synthesis and industrial chemistry.
Organometallic Chemistry and Catalysis
Further extending its application in catalysis, derivatives of this compound have been incorporated into organometallic complexes for catalytic oxidation and transfer hydrogenation reactions. Research in this area illustrates the compound's versatility in forming organometallic catalysts with potential applications in synthetic chemistry and industrial processes (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Material Science and Photophysics
In the realm of material science, the unique structural properties of derivatives of this compound have been studied for their solid-state color properties and crystal structures, contributing to the understanding of molecular interactions and the design of novel materials with specific optical properties (Yotsumoto, Inoue, Wakabayashi, Amako, Tajima, Kuroda, & Imai, 2014).
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is the PI3K/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
This compound acts as a PI3K/mTOR dual inhibitor . It inhibits the phosphorylation of AKT and S6 proteins, which are key components of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . By inhibiting this pathway, it disrupts the normal functioning of the cells, leading to a decrease in tumor growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It has an oral bioavailability of 76.8% , which means that a significant proportion of the compound is absorbed into the bloodstream when taken orally .
Result of Action
This compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This means that it can effectively inhibit the growth and proliferation of these cancer cells .
Biochemische Analyse
Biochemical Properties
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potent inhibitor of the PI3K/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . This compound interacts with enzymes such as PI3K and mTOR, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active sites of these enzymes, preventing their normal function and leading to altered cellular responses.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has demonstrated antiproliferative activities against cancer cell lines such as SW620 and HeLa cells . This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT/mTOR pathway. It affects gene expression by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, leading to reduced cell growth and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PI3K and mTOR enzymes, inhibiting their kinase activity . This inhibition disrupts the phosphorylation cascade that is essential for cell growth and survival. Additionally, this compound can influence gene expression by altering the activity of transcription factors downstream of the PI3K/AKT/mTOR pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway . It interacts with enzymes and cofactors that regulate this pathway, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of PI3K and mTOR affects the overall metabolic state of the cell, influencing processes such as glucose uptake and lipid metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized to the cytoplasm, where it interacts with enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting the PI3K/AKT/mTOR pathway.
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMJQMTZISMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671861 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-16-3 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)


![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)
